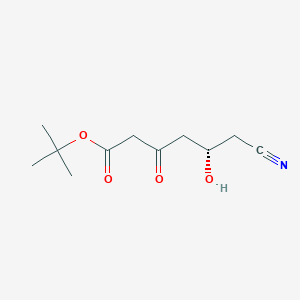

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

説明

特性

IUPAC Name |

tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

This guide provides an in-depth technical analysis of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate , a critical chiral synthon in the synthesis of HMG-CoA reductase inhibitors (statins).

A Pivotal Chiral Synthon in Statin Drug Development

Executive Summary

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate (CAS: 312745-90-7) represents a high-value chiral building block, primarily utilized in the asymmetric synthesis of the dihydroxyheptanoic acid side chain characteristic of "super-statins" like Atorvastatin and Rosuvastatin. While the (R)-enantiomer is the direct precursor for the natural pharmacophore of Atorvastatin (Lipitor), the (S)-enantiomer discussed here is crucial for:

-

Stereochemical Standards: Establishing enantiomeric purity limits (chiral impurity profiling).

-

Structural Analogs: Synthesis of epi-statins and novel HMG-CoA reductase inhibitors requiring inverted stereocenters.

-

Mechanistic Studies: Proving the stereospecificity of ketoreductase (KRED) enzymes during biocatalytic screening.

This guide details the physicochemical properties, synthetic routes, and reactivity profile of this molecule, emphasizing its role as a transient intermediate between the achiral 3,5-dioxo precursor and the chiral 3,5-diol.

Chemical Identity & Structural Analysis[1][2]

The molecule features a mixed functional array: a nitrile, a secondary alcohol, a ketone, and a bulky ester. Its reactivity is defined by the

| Property | Specification |

| IUPAC Name | tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate |

| Common Name | ATS-5 Intermediate (S-isomer); (S)-BCHOH |

| CAS Number | 312745-90-7 (S-isomer) (Ref: 125988-01-4 for R-isomer) |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Chirality | (S)-configuration at C5 |

| Stereochemistry (CIP) | Priority: -OH (1) > -CH₂C(=O)R (2) > -CH₂CN (3) > -H (4).[1][2] Note: Counter-clockwise orientation. |

3D Conformational Insight

In solution, the molecule exists in equilibrium between the keto-form and the enol-form, though the keto-form predominates due to the lack of conjugation across the nitrile. Intramolecular hydrogen bonding between the C5-hydroxyl and the C3-carbonyl oxygen can stabilize a pseudo-cyclic conformation, influencing the stereoselectivity of subsequent reductions.

Physicochemical Properties[1][3][4][5][6]

Understanding the physical state and stability is vital for process scaling.

| Parameter | Description | Causality / Implication |

| Physical State | Viscous yellow oil to low-melting solid. | High viscosity arises from intermolecular H-bonding (OH···O=C). |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM. Sparingly soluble in water. | Lipophilic tert-butyl and nitrile groups reduce water solubility; critical for biphasic enzymatic reactions. |

| Thermal Stability | Unstable > 40°C. | Prone to retro-aldol decomposition or |

| pKa | ~11 (C4 methylene protons). | The C4 protons are acidic (flanked by ketone and alcohol/nitrile induction), making the molecule sensitive to strong bases. |

| Hygroscopicity | Moderate. | The nitrile and hydroxyl groups attract moisture; store under inert gas (N₂/Ar). |

Synthetic Methodologies & Biocatalysis[7]

The synthesis of the (S)-enantiomer requires high stereocontrol, typically achieved via Biocatalysis (Enzymatic Reduction) or Chemical Aldol Condensation .

Route A: Biocatalytic Regioselective Reduction (Preferred)

This method uses an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to desymmetrize the 3,5-dioxo precursor.

-

Enzyme: Lactobacillus kefir ADH (mutant) or specific KREDs screened for (S)-selectivity.[4]

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Mechanism: The enzyme distinguishes between the C3 and C5 carbonyls. For the (S)-product, the enzyme attacks the C5-carbonyl from the Si-face (or Re-face depending on enzyme orientation) while leaving the C3-ketone intact.

Route B: Chiral Aldol Condensation

-

Reagents: tert-Butyl acetate (lithium enolate) + (S)-4-cyano-3-hydroxybutanal (protected).

-

Challenge: Requires a pre-existing chiral aldehyde, which is often unstable. This route is less atom-economical than the biocatalytic route.

Visualization: Biocatalytic Synthesis Workflow

The following diagram illustrates the enzymatic pathway, highlighting the cofactor recycling system essential for industrial viability.

Caption: Figure 1. Enzymatic desymmetrization of the diketone precursor using a cofactor regeneration cycle to yield the (S)-alcohol.

Reactivity Profile & Downstream Applications

The utility of (S)-tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate lies in its transformation into the 3,5-dihydroxy heptanoate side chain.

Stereoselective Reduction of C3-Ketone

The C3-ketone is reduced to form a 1,3-diol. The stereochemistry at C3 is dictated by the directing effect of the C5-hydroxyl group (1,3-induction).

-

Syn-Selective Reduction (Narasaka-Prasad): Uses Et₂BOMe and NaBH₄. The boron chelates the C5-OH and C3=O, forcing hydride delivery from the internal face.

-

Result: (3S, 5S)-diol (Syn-diol).

-

-

Anti-Selective Reduction (Evans-Tishchenko): Less common for this specific substrate but possible with SmI₂.

Protection and Chain Extension

-

Hydroxyl Protection: The C5-OH is often protected as an acetonide (using 2,2-dimethoxypropane) after the C3 reduction to lock the conformation.

-

Nitrile Reduction: The terminal cyano group is hydrogenated (Raney Ni/H₂) to a primary amine, which then cyclizes to form the pyrrole ring of Atorvastatin.

Visualization: Reaction Pathway to Statin Precursors

Caption: Figure 2. Divergent reduction pathways controlled by chelation (Path A) vs. directed hydride delivery (Path B).

Analytical Characterization

Validating the identity and purity of the (S)-enantiomer is critical, particularly distinguishing it from the (R)-isomer (the drug intermediate).

HPLC Method (Chiral)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Nitrile absorbance) or 254 nm.

-

Expected Elution: The enantiomers will show distinct retention times. (S)-isomer typically elutes differently than the (R)-isomer; specific order depends on the column interaction.

NMR Spectroscopy (¹H, 300 MHz, CDCl₃)

- 1.45 (s, 9H): tert-Butyl group.[5]

- 2.50-2.70 (m, 2H): C6 Protons (-CH₂-CN).

- 2.80 (d, 2H): C4 Protons (-CH₂- between ketone and alcohol).

- 3.40 (s, 2H): C2 Protons (-CH₂- between ketone and ester).

- 4.40-4.50 (m, 1H): C5 Proton (Chiral center, -CH(OH)-).

-

Note: The C2 protons may appear as a singlet or split depending on concentration and keto-enol exchange rates.

Safety & Handling Protocols

-

Hazard Identification:

-

H302: Harmful if swallowed (Nitrile content).

-

H319: Causes serious eye irritation.

-

-

Storage:

-

Temperature: -20°C (Long term) or 2-8°C (Short term).

-

Atmosphere: Store under Argon or Nitrogen. The molecule is sensitive to oxidation and moisture.

-

-

Handling: Avoid contact with strong bases (NaOH, KOH) which induce rapid decomposition and polymerization of the nitrile/ketone moiety.

References

- Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.Google Patents. US7557238B2.

-

Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase. Applied Microbiology and Biotechnology. 2015.[4] Available at: [Link] (Analogous mechanism for S-enantiomer generation).

-

Enzymatic preparation of t-butyl-6-cyano-(3R, 5R)-dihydroxyhexanoate by a whole-cell biocatalyst. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester | C11H19NO4 | CID 11064222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir [pubmed.ncbi.nlm.nih.gov]

- 5. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate: A Key Chiral Intermediate in Statin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is a sophisticated chiral molecule that serves as a critical intermediate in the synthesis of market-leading HMG-CoA reductase inhibitors, most notably Atorvastatin.[1][2] Its strategic importance lies in its precisely defined stereochemistry and its array of functional groups, which are primed for the construction of the complex side chain of these cholesterol-lowering drugs.[3][4] This guide offers an in-depth exploration of this intermediate, from its fundamental properties to its synthesis and analysis, providing a technical resource for scientists engaged in pharmaceutical research and development.

Physicochemical and Structural Characteristics

The precise chemical identity of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is crucial for its application. While the CAS number for the (S)-enantiomer is registered as 312745-90-7 , its enantiomer, (R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate, is more widely documented under CAS Number 125988-01-4 .[5][6] For the purposes of this guide, we will focus on the (S)-enantiomer, though much of the non-chiral specific data can be considered transferable from its (R)-counterpart.

| Property | Value | Source |

| CAS Number | 312745-90-7 | Pharmaffiliates[7] |

| Molecular Formula | C11H17NO4 | PubChem[8] |

| Molecular Weight | 227.26 g/mol | PubChem[8] |

| IUPAC Name | tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate | (adapted from IUPAC name for (R)-enantiomer) |

| Physical Form | Liquid | Sigma-Aldrich[5] |

| Storage Temperature | Refrigerator (2-8°C) | Sigma-Aldrich[5] |

Note: Some data is inferred from the more extensively characterized (R)-enantiomer.

The Role in Drug Development: A Stepping Stone to Statins

The primary application of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is as a precursor to the side chain of Atorvastatin. The subsequent synthetic step typically involves a stereoselective reduction of the ketone at the C3 position to yield the corresponding (3R, 5S)-dihydroxy intermediate. This dihydroxy nitrile is then further elaborated to complete the synthesis of the drug molecule. The chirality at the C5 position is crucial for the biological activity of the final statin, as it mimics the stereochemistry of the natural substrate of HMG-CoA reductase.

Synthetic Methodologies: A Tale of Chemical and Enzymatic Routes

The synthesis of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate can be approached through both traditional chemical synthesis and biocatalytic methods. The choice of methodology often depends on factors such as scalability, cost, and desired enantiopurity.

Chemical Synthesis: The Foundation

A common chemical approach involves the condensation of the lithium enolate of tert-butyl acetate with a suitable chiral starting material. One patented method describes the reaction of the lithium enolate of tert-butyl acetate with a protected 4-cyano-3-hydroxybutanoate derivative.[3]

Workflow for Chemical Synthesis:

Caption: Chemical synthesis workflow for tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Detailed Protocol for Chemical Synthesis (Illustrative):

-

Protection: To a solution of (R)-ethyl 4-cyano-3-hydroxybutanoate in dichloromethane, add imidazole followed by tert-butyldiphenylsilyl chloride at a reduced temperature. Stir the reaction until completion.

-

Enolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and cool to -78 °C. Slowly add tert-butyl acetate to form the lithium enolate.

-

Condensation: Add the protected ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate to the enolate solution at -78 °C and allow the reaction to proceed.

-

Workup and Deprotection: Quench the reaction with an aqueous solution and extract the product. Following purification, deprotect the silyl ether using a suitable reagent like tetrabutylammonium fluoride (TBAF) to yield the desired product.

This protocol is illustrative and based on general principles of similar syntheses described in the literature. Specific conditions may vary.

Biocatalytic Synthesis: The Green Chemistry Approach

Chemoenzymatic methods offer a more environmentally friendly and often more stereoselective route. These methods can involve the enzymatic reduction of a precursor diketone. For instance, a prochiral diketoester can be selectively reduced by a carbonyl reductase to introduce the desired stereocenter at the C5 position.

Workflow for Biocatalytic Synthesis:

Caption: Biocatalytic synthesis via stereoselective enzymatic reduction.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analysis of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is paramount to ensure its suitability for pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the compound. Chiral HPLC methods are essential for determining the enantiomeric excess.

Illustrative Chiral HPLC Method Development:

-

Column: A polysaccharide-based chiral stationary phase (e.g., CHIRAL ART Amylose-SA or Cellulose-SJ) is a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is typically used.

-

Method Scouting: A systematic screening of different mobile phase compositions and chiral columns is recommended to achieve baseline separation of the enantiomers.[9]

A patent for a related compound suggests an LC-MS method for reaction monitoring, which can be adapted for purity analysis.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | Water with 10mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Detection | Mass Spectrometry (MS) |

Spectroscopic Methods

Conclusion: A Molecule of Precision and Potential

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern drug design and development. Its synthesis, whether through elegant chemical pathways or efficient biocatalytic routes, requires a high degree of control and precision. The analytical methods used to characterize it must be equally rigorous to ensure the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a foundational understanding of this key molecule, empowering researchers and scientists to leverage its potential in the ongoing quest for improved therapeutics.

References

-

National Center for Biotechnology Information. "tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate." PubChem Compound Database, CID=9794547, [Link] (accessed Feb. 24, 2026).

- Biological preparation method of 6-cyano-(3R, 5R)

- Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexano

-

Veeprho. "Tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate." [Link] (accessed Feb. 24, 2026).

-

Request PDF. "t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli." [Link] (accessed Feb. 24, 2026).

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. [Link]

-

The Royal Society of Chemistry. "Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction." [Link] (accessed Feb. 24, 2026).

-

Crysdot LLC. "(R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate." [Link] (accessed Feb. 24, 2026).

-

YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." [Link] (accessed Feb. 24, 2026).

-

Pharmaffiliates. "(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate." [Link] (accessed Feb. 24, 2026).

Sources

- 1. veeprho.com [veeprho.com]

- 2. (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester | CAS 125988-01-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | 125988-01-4 [sigmaaldrich.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ymc.co.jp [ymc.co.jp]

- 9. Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]

Technical Monograph: (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

[1][2]

Executive Summary & Identification

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate (CAS: 312745-90-7) is the (S)-enantiomer of the key atorvastatin intermediate (ATS-5).[1] While the (R)-enantiomer is the pharmacologically active precursor for Atorvastatin (Lipitor) and Rosuvastatin, the (S)-enantiomer is essential in pharmaceutical development as a chiral purity standard and a starting material for stereochemical structure-activity relationship (SAR) studies.[1]

Its molecular architecture features a labile

Chemical Identity Table

| Property | Specification |

| CAS Number | 312745-90-7 (S-isomer) (Compare to 125988-01-4 for R-isomer) |

| IUPAC Name | tert-Butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate |

| Molecular Formula | |

| Molecular Weight | 227.26 g/mol |

| Chirality | (S)-configuration at C5 |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

Molecular Architecture & Physiochemical Analysis

Structural Connectivity

The molecule consists of a six-carbon backbone terminated by a tert-butyl ester and a nitrile group.[1] The core reactivity is defined by three zones:[1]

-

Zone A (C1-C3): The tert-butyl acetoacetate motif.[1] The C3 ketone is highly electrophilic and prone to enolization.[1]

-

Zone B (C5): The chiral center bearing the secondary hydroxyl group.[1] In the (S)-isomer, the spatial arrangement of the -OH group is opposite to that of the natural statin pharmacophore.[1]

-

Zone C (C6-C7): The cyanomethyl tail, which serves as a masked amine (reducible to the ethylamine side chain of atorvastatin).[1]

Tautomerism & Intramolecular Dynamics

The

Caption: Equilibrium between the keto and enol tautomers. The C5-hydroxyl group can influence the ratio via intramolecular hydrogen bonding.[1]

Synthetic Pathways & Process Chemistry[1][5][7][8]

Synthesis of the (S)-enantiomer requires deliberate inversion of the standard industrial protocols used for the (R)-isomer.[1] Two primary methodologies are employed: Biocatalytic Reduction (Green Chemistry) and Chiral Pool Synthesis .[1]

Method A: Biocatalytic Asymmetric Reduction (Preferred)

This method utilizes engineered Ketoreductases (KREDs) to selectively reduce the C5-ketone of the diketo precursor.[1]

-

Precursor: tert-Butyl 6-cyano-3,5-dioxohexanoate.[1][2][3][4]

-

Enzyme: (S)-selective KRED (e.g., from Lactobacillus or engineered variants).[1]

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[1]

Protocol:

-

Buffer Prep: Potassium phosphate buffer (100 mM, pH 7.0) containing

(2 mM).[1] -

Reaction: Suspend tert-butyl 6-cyano-3,5-dioxohexanoate (50 g/L) in the buffer. Add (S)-KRED (10 U/mL) and GDH/Glucose.[1]

-

Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 via auto-titration.

-

Workup: Extract with Ethyl Acetate. The enzyme ensures >99% enantiomeric excess (ee).[1]

Method B: Chemical Synthesis (Blaise Reaction Modification)

This route builds the backbone while preserving stereochemistry from a chiral starting material.[1]

-

Starting Material: (S)-4-chloro-3-hydroxybutyronitrile (or protected equivalent).[1]

-

Reagent: tert-Butyl bromoacetate + Zinc (Blaise Reagent).[1]

-

Mechanism: The zinc enolate of tert-butyl acetate attacks the nitrile (or activated acid derivative), followed by hydrolysis to the ketone.[1]

Caption: Dual synthetic routes. The biocatalytic route (green) offers superior stereocontrol compared to chemical synthesis (red).[1]

Analytical Characterization & Quality Control

Distinguishing the (S)-enantiomer from the (R)-isomer is critical for impurity profiling.[1]

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are identical for enantiomers in achiral solvents.[1] These values confirm the connectivity.

-

NMR (400 MHz,

Chiral HPLC Method (Enantiomeric Purity)

To quantify the (S)-isomer in the presence of the (R)-isomer (Atorvastatin intermediate):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Differentiation: The (S)-isomer typically elutes at a distinct retention time compared to the (R)-isomer (order depends on specific column selection).[1]

Application in Drug Development

While the (R)-isomer is the precursor for the drug, the (S)-isomer serves two critical functions:

-

Impurity Marker: During the industrial synthesis of Atorvastatin, trace amounts of the (S)-enantiomer (Enantiomeric Impurity) must be quantified. This molecule is the reference standard for validating the "Enantiomeric Purity" method in QC.

-

Mechanistic Probe: Used in kinetic studies to determine the stereospecificity of subsequent reduction steps (e.g., conversion to the 3,5-diol).[1]

Handling & Stability

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The

-keto ester is thermally unstable.[1] Avoid temperatures >40°C during drying to prevent decarboxylation.[1] -

Safety: Irritant.[1] Contains a nitrile group (potential cyanide release under extreme hydrolysis, though stable under standard conditions).[1] Handle in a fume hood.

References

-

Vertex AI Search. (2025).[1] Synthesis and CAS Registry Data for tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate Enantiomers. 5[1][6]

-

Pharmaffiliates. (2025). (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate Product Record (CAS 312745-90-7).[1][7] 7[1][6][4]

-

Santa Cruz Biotechnology. (2025).[1] (R)-Enantiomer Reference for Atorvastatin Synthesis (CAS 125988-01-4).[1] 8

-

ResearchGate. (2025). Biocatalytic Reduction of tert-butyl 6-cyano-3,5-dioxohexanoate using KREDs. 9

-

Veeprho. (2025). Impurity Profiling of Atorvastatin Intermediates. 1

Sources

- 1. veeprho.com [veeprho.com]

- 2. Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 6. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester | CAS 125988-01-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Application of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate as a Pivotal Statin Precursor

This guide provides an in-depth exploration of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, a critical intermediate in the synthesis of market-leading statin drugs. We will delve into the synthetic strategies for its creation, its conversion into the characteristic dihydroxy acid side chain of statins, and the analytical techniques for its characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

The Strategic Importance of the Statin Side Chain

Statins are a class of drugs that act as HMG-CoA reductase inhibitors, playing a crucial role in lowering cholesterol biosynthesis and reducing the risk of cardiovascular diseases.[1] A common structural feature among many synthetic statins, such as atorvastatin and rosuvastatin, is a chiral 3,5-dihydroxy acid side chain. This side chain is essential for the drug's efficacy, as it mimics the natural substrate of the HMG-CoA reductase enzyme. The precise stereochemistry of the two hydroxyl groups is paramount for biological activity, making the synthesis of this side chain a significant challenge in pharmaceutical manufacturing.[2][3] The discovery of efficient and stereoselective routes to key precursors like tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate has been a major advancement in the production of these life-saving medications.[1][4]

Chemical Synthesis of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate

The primary chemical route to tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate involves a Claisen-type condensation reaction. This method builds the carbon backbone of the molecule while establishing the first of the two critical chiral centers.

The Core Reaction: A Claisen Condensation Approach

The synthesis involves the reaction of the lithium enolate of tert-butyl acetate with a chiral starting material, ethyl (R)-4-cyano-3-hydroxybutyrate.[1][5] The choice of tert-butyl acetate is strategic; the bulky tert-butyl group provides steric hindrance that can influence the reaction's stereoselectivity and serves as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions in later steps.

The causality behind the experimental choices is rooted in the need for a strong, non-nucleophilic base to generate the enolate of tert-butyl acetate without promoting side reactions. Lithium diisopropylamide (LDA) is often the base of choice due to its strong basicity and steric bulk. The reaction is conducted at very low temperatures (typically -78°C to -45°C) to control the reactivity of the enolate and prevent side reactions, ensuring a higher yield of the desired product.[1][6]

Experimental Protocol: Claisen Condensation

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, inert-atmosphere flask, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -5 to -10°C. A solution of n-butyllithium in hexane is then added dropwise, and the mixture is stirred for 30 minutes to form the LDA solution.[1]

-

Enolate Formation: The reaction mixture is further cooled to approximately -45°C. Tert-butyl acetate is then added slowly to the LDA solution, and the resulting mixture is stirred for about an hour to ensure the complete formation of the lithium enolate.[1]

-

Condensation Reaction: The reaction is then cooled to -75°C. A solution of ethyl (R)-4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (a protected form of the starting material) in THF is added dropwise. The reaction is stirred at this low temperature for 2 hours.[1]

-

Workup and Deprotection: The reaction is quenched with an acidic aqueous solution. The silyl protecting group is then removed to yield tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. The product is extracted with an organic solvent and purified, typically by column chromatography.

Recent advancements have explored alternative methods to circumvent the need for cryogenic temperatures and highly reactive organolithium reagents. One such method utilizes 1,8-Diazabicycloundec-7-ene (DBU) as a base in 2-methyltetrahydrofuran at a more manageable temperature of 20-30°C, offering a safer and more energy-efficient process.[6] Another approach uses sodium hydride or sodium metal in toluene to prepare the sodium enolate of tert-butyl acetate, which then undergoes condensation at -30 to 0°C.[5]

Diagram: Chemical Synthesis Pathway

Caption: Chemical synthesis of the statin precursor via Claisen condensation.

Biocatalytic Synthesis: An Enzymatic Approach

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral pharmaceutical intermediates.[3] Enzymes, particularly ketoreductases (KREDs) or aldo-keto reductases (AKRs), offer exceptional stereoselectivity, often yielding products with very high enantiomeric excess under mild reaction conditions.[7][8][9]

Stereoselective Reduction

The biocatalytic approach focuses on the stereoselective reduction of the 3-oxo group of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate to produce the desired (3R, 5R)-dihydroxy hexanoate, a more advanced precursor to the final statin side chain.[4][7] This enzymatic reduction establishes the second chiral center with high precision.

A robust carbonyl reductase (LbCR) from Lactobacillus brevis has been identified for its high activity and excellent diastereoselectivity towards tert-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate.[7] To make this process economically feasible, a cofactor regeneration system is employed. The enzyme requires a hydride source, typically NADPH, which is expensive. By co-expressing a second enzyme, such as glucose dehydrogenase (GDH), glucose can be used as a cheap sacrificial substrate to continuously regenerate NADPH from NADP+.[4][7]

Experimental Workflow: Biocatalytic Reduction

-

Biocatalyst Preparation: Escherichia coli cells are engineered to co-express the desired carbonyl reductase and glucose dehydrogenase. The cells are cultured and induced to produce the enzymes.[7]

-

Reaction Setup: The reaction is typically carried out in a buffered aqueous solution. The substrate, tert-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate, is added to the cell suspension along with glucose and a catalytic amount of NADP+.

-

Bioconversion: The mixture is incubated at a controlled temperature (e.g., 40°C) and pH. The carbonyl reductase reduces the substrate to the diol, while the glucose dehydrogenase oxidizes glucose to regenerate the NADPH consumed in the primary reaction.[4]

-

Product Isolation: After the reaction is complete, the product, tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, is extracted from the aqueous phase using an organic solvent and then purified.

This biocatalytic method has demonstrated the ability to convert high concentrations of the substrate (up to 300-450 g/L) with excellent diastereomeric excess (>99.5%), showcasing its potential for large-scale industrial production.[4][7]

Diagram: Biocatalytic Workflow

Caption: Biocatalytic reduction with an integrated cofactor regeneration system.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate and its downstream products. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. | A single, sharp peak indicates high purity. The retention time is characteristic of the compound.[10][11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the compound and identify impurities. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of C11H17NO4 (227.26 g/mol ).[11][12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the connectivity of atoms. | The spectra will show characteristic peaks for the tert-butyl group, the methylene and methine protons of the hexanoate backbone, and the cyano group.[11] |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and nitrile (C≡N) groups will be observed.[10] |

Conclusion

The discovery and optimization of synthetic routes to tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate represent a significant achievement in pharmaceutical process chemistry. This key intermediate provides an efficient and stereocontrolled pathway to the crucial dihydroxy acid side chain of several blockbuster statin drugs. While traditional chemical synthesis via Claisen condensation remains a viable method, the advent of biocatalysis offers a more sustainable, safe, and highly selective alternative. The continued refinement of both chemical and enzymatic processes will undoubtedly lead to even more efficient and environmentally friendly manufacturing of these vital medicines, benefiting millions of patients worldwide.

References

- Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

-

Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development, ACS Publications. [Link]

-

t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. ResearchGate. [Link]

-

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. PubChem, NIH. [Link]

-

Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. PubMed. [Link]

-

Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PNAS. [Link]

-

Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]

- Method for preparing atorvastatin calcium chiral side chain.

- Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester.

-

DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. MDPI. [Link]

-

Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. ResearchGate. [Link]

-

Biocatalysis in the Preparation of the Statin Side Chain. ResearchGate. [Link]

-

Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate. Patsnap. [Link]

-

Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. ACG Publications. [Link]

-

Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]

-

Atorvastatin (Lipitor) by MCR. PMC, NIH. [Link]

-

Tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate. Veeprho. [Link]

Sources

- 1. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102766072A - Method for preparing atorvastatin calcium chiral side chain - Google Patents [patents.google.com]

- 6. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. veeprho.com [veeprho.com]

- 12. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]

The Molecular Architecture of Atorvastatin: Physical, Chemical, and Mechanistic Profiling of Key Intermediates

Atorvastatin, a highly efficacious competitive inhibitor of HMG-CoA reductase, relies on a highly convergent synthetic strategy for its commercial manufacturing. The most industrially viable route is the Paal-Knorr pyrrole synthesis, which unites two complex, highly functionalized intermediates: a chiral aliphatic amine and a bulky 1,4-diketone[1]. Understanding the physical and chemical characteristics of these intermediates is not merely an exercise in material science; it is the fundamental basis for designing scalable, self-validating experimental protocols that ensure high enantiomeric purity and yield.

This technical guide provides an in-depth analysis of the core atorvastatin intermediates, elucidating how their intrinsic physicochemical properties dictate the thermodynamic and kinetic parameters of the downstream synthetic workflow.

Component Profiling: The Building Blocks

The convergent synthesis of the atorvastatin core relies on the precise condensation of two primary fragments. The physical state, solubility, and reactivity of these fragments govern the choice of solvents, catalysts, and isolation techniques.

The Chiral Amine: (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Often referred to as ATS-9 or TBIN, this intermediate provides the critical chiral side chain that ultimately mimics the HMG-CoA substrate in the biological target.

-

Chemical Identity: CAS 125995-13-3[2].

-

Physical State & Handling: Unlike many pharmaceutical intermediates, this chiral amine presents as a clear, viscous, light yellow to green oily liquid at room temperature[3][4]. Its high viscosity is driven by extensive intermolecular hydrogen bonding facilitated by the primary amine and the oxygen-rich dioxane ring.

-

Chemical Stability: The molecule contains a highly acid-sensitive acetonide protecting group (the 1,3-dioxane ring) and a tert-butyl ester. Consequently, it is highly sensitive to moisture and strong acids, which can trigger premature deprotection or hydrolysis[5]. It must be stored under an inert gas (nitrogen or argon) in a dry environment[3].

-

Solubility Profile: It exhibits excellent solubility in halogenated solvents (e.g., chloroform, dichloromethane) and alcohols (methanol), which makes it highly amenable to homogeneous catalysis but complicates crystallization-based purification[3][6].

The 1,4-Diketone Fragment (M4)

The 1,4-diketone—chemically named 4-fluoro-

-

Physical State: It is a stable, white to off-white crystalline solid.

-

Chemical Stability: The diketone is highly stable under standard temperature and pressure, lacking the hydrolytic sensitivity of the chiral amine.

-

Solubility Profile: Its bulky, highly aromatic structure (containing two phenyl rings and a fluorophenyl ring) renders it highly lipophilic. It is soluble in non-polar to slightly polar aprotic solvents like tetrahydrofuran (THF) and toluene, which dictates the solvent system required for the subsequent condensation step.

Quantitative Data Summary

| Characteristic | 1,4-Diketone (M4 Fragment) | Chiral Amine (CAS 125995-13-3) |

| Molecular Formula | C | C |

| Molecular Weight | 505.58 g/mol | 273.37 g/mol |

| Physical Appearance | White crystalline solid | Viscous light yellow liquid[3] |

| Boiling Point | N/A (Decomposes prior to boiling) | ~339.8 °C (Predicted)[3] |

| Density | N/A (Solid) | ~0.992 g/cm³[3] |

| Refractive Index | N/A | 1.454 - 1.456[3] |

| Solubility | THF, Toluene, Hexane | Chloroform, Methanol, THF[6] |

| Storage Requirements | Ambient, dry conditions | Sealed, inert atmosphere, dark[3] |

Mechanistic Convergence: The Paal-Knorr Synthesis

The union of the chiral amine and the 1,4-diketone is achieved via the Paal-Knorr pyrrole synthesis. Historically, the exact mechanism of this reaction was debated, but extensive studies by Amarnath et al. established that the reaction proceeds via a hemiaminal intermediate rather than an enamine[7].

Because the chiral amine possesses an acid-sensitive acetonide group, traditional Paal-Knorr conditions (which utilize strong acids and harsh reflux) lead to catastrophic degradation of the substrate[8]. Therefore, the physical and chemical properties of the intermediates necessitate a highly buffered, mildly acidic catalytic system.

Mechanistic pathway of the Paal-Knorr pyrrole synthesis for atorvastatin.

Causality in the Reaction Design

-

Hemiaminal Formation: The primary amine attacks one of the carbonyl carbons of the diketone. This step requires mild protonation of the carbonyl oxygen to increase its electrophilicity without lowering the pH enough to protonate the amine (which would render it non-nucleophilic).

-

Cyclization & Dehydration: The rate-determining step is the intramolecular cyclization to form a diol, followed by a rapid double dehydration to yield the aromatic pyrrole ring[9][10]. Because water is a byproduct, its continuous removal is thermodynamically required to drive the equilibrium toward the product (Le Chatelier’s Principle).

Experimental Protocol: Self-Validating Paal-Knorr Condensation

To accommodate the chemical sensitivities of the intermediates, the following protocol utilizes pivalic acid and triethylamine. Pivalic acid is a sterically hindered weak acid; it provides the necessary protons to catalyze hemiaminal formation but is too bulky to efficiently cleave the acetonide protecting group[9].

Step-by-step experimental workflow for the Paal-Knorr condensation.

Step-by-Step Methodology

Step 1: Reactor Preparation and Solvation

-

Action: Purge a jacketed glass reactor with nitrogen gas. Charge the reactor with 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 equivalent) in a solvent mixture of Tetrahydrofuran (THF) and Hexane[9].

-

Causality: Nitrogen prevents oxidative degradation of the amine. The THF/Hexane mixture is specifically chosen because it fully dissolves the lipophilic diketone while forming an excellent azeotrope for subsequent water removal[9].

Step 2: Substrate Addition and Thermal Equilibration

-

Action: Add the 1,4-diketone (1.09 equivalents) to the stirring solution. Warm the reactor jacket to 50°C[9].

-

Causality: A slight excess of the diketone ensures complete consumption of the highly valuable chiral amine. 50°C provides the activation energy required to initiate hemiaminal formation without causing thermal degradation.

Step 3: Buffered Catalysis

-

Action: Add pivalic acid (0.7 equivalents) followed immediately by triethylamine (0.7 equivalents)[9].

-

Causality: This creates a precisely buffered system. The triethylamine prevents the pH from dropping too low, protecting the acetonide group, while the pivalic acid acts as a highly selective, sterically hindered proton donor[9].

Step 4: Azeotropic Dehydration

-

Action: Heat the reaction mixture to reflux. Route the condensate through a Dean-Stark trap to continuously separate and remove the aqueous layer.

-

Causality: The physical removal of water physically prevents the reverse hydrolysis reaction, driving the thermodynamic equilibrium entirely toward the pyrrole core[10].

Step 5: In-Process Control (IPC) and Self-Validation

-

Action: After 12 hours of reflux, sample the reaction mixture for HPLC analysis. The protocol is validated to proceed to isolation only when the peak area of the chiral amine falls below 0.5%.

Step 6: Isolation

-

Action: Cool the reaction mixture to 25°C. Add methyl tert-butyl ether (MTBE) dropwise to induce precipitation of the crude acetonide ester[9]. Filter the resulting slurry, wash with cold MTBE, and dry under vacuum.

References

- Preparation of an atorvastatin intermediate using a paal-knorr condensation (EP1861364B1). Google Patents.

-

Paal-Knorr Pyrrole Synthesis Mechanism . Organic Chemistry Portal. Available at: [Link]

-

Irreversible Protein Labeling by Paal–Knorr Conjugation . PubMed Central (PMC). Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 125995-13-3 | CAS DataBase [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cphi-online.com [cphi-online.com]

- 6. chemicea.com [chemicea.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 10. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chiral Purity in (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

The following technical guide details the importance, synthesis, and control of chiral purity for (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate .

Content Type: Technical Whitepaper | Subject: Chiral Intermediates in Statin Synthesis

Executive Summary

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate (often designated as ATS-5 or similar internal codes depending on the enantiomer) is a pivotal chiral synthon in the pharmaceutical industry. While its enantiomer, the (R)-isomer, is the direct precursor for the side chain of Atorvastatin (Lipitor) , the rigorous control of the (S)-enantiomer is critically important for two reasons:

-

As a Target: It serves as a precursor for specific statin analogues and experimental HMG-CoA reductase inhibitors requiring the (3S,5S) or (3R,5S) configuration.

-

As a Critical Impurity: In the commercial production of Atorvastatin, the (S)-enantiomer is the "distomer" (unwanted enantiomer). Its presence leads to the formation of diastereomeric impurities (anti-diols) downstream, which are notoriously difficult to separate from the final API.

This guide outlines the biocatalytic synthesis, analytical control, and regulatory implications of maintaining high enantiomeric excess (ee > 99.5%) for this molecule.

Molecular Architecture & Pharmacological Imperative[1]

The molecule features a chiral center at the C5 position. The stereochemistry at this position is "set" during the reduction of the achiral diketone precursor.

-

Chemical Name: (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate[1][2]

-

Molecular Formula: C₁₁H₁₇NO₄

-

Key Structural Feature: The C5-hydroxyl group dictates the stereochemistry of the eventual dihydroxy acid side chain of the statin.

The "Stereochemical Fidelity" Rule

In statin synthesis, the C5 chiral center acts as the anchor. The subsequent introduction of the second chiral center (at C3) is often diastereoselective, relying on the pre-existing C5 stereochemistry.

-

If C5 is Pure (S): Subsequent reduction typically yields the (3S,5S)-diol (Syn) or (3R,5S)-diol (Anti) depending on the catalyst.

-

If C5 is Impure (contains R): You generate a mixture of four stereoisomers (enantiomers and diastereomers) in the final drug substance, violating ICH Q3 purity mandates.

Synthesis: The Biocatalytic Route

The industry standard for generating this chiral center with high fidelity is Enzymatic Ketoreduction (KRED) . Unlike chemical reduction (e.g., Ru-BINAP), which often stalls at 95-97% ee, biocatalysis routinely achieves >99.5% ee.

Experimental Protocol: Asymmetric Reduction

Objective: Synthesis of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate from tert-butyl 6-cyano-3,5-dioxohexanoate.

Reagents & System Components

-

Substrate: tert-Butyl 6-cyano-3,5-dioxohexanoate (Diketo ester).

-

Enzyme: KRED (Ketoreductase) - Specific (S)-selective variant required (e.g., engineered from Thermoanaerobium brockii or Lactobacillus kefir depending on library screening).

-

Cofactor: NADP+ (0.5 mM catalytic load).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Methodology

-

Preparation: In a jacketed glass reactor, dissolve glucose (1.5 eq) in KPi buffer (pH 7.0).

-

Enzyme Loading: Add GDH (500 U/L) and the (S)-selective KRED (1-2 g/L depending on activity). Add NADP+ (0.5 mM).

-

Substrate Addition: Dissolve the Diketo ester in a minimal amount of IPA or DMSO (if solubility is low) and feed it into the reactor. Note: Many KREDs tolerate high substrate loading (up to 100 g/L) in biphasic systems (butyl acetate/water).

-

Reaction: Stir at 30°C with pH stat control (maintain pH 7.0 using 1M NaOH, as the reaction does not produce acid, but GDH activity drops if pH drifts).

-

Monitoring: Monitor consumption of substrate via HPLC every 2 hours. Reaction typically completes in 6–12 hours.

-

Workup:

Visualization: The Enzymatic Cycle

The following diagram illustrates the cofactor recycling mechanism essential for cost-effective synthesis.

Caption: Coupled enzymatic cycle showing the reduction of the diketone substrate driven by NADPH, which is continuously regenerated by GDH consuming glucose.

Analytical Control Strategy

Quantifying chiral purity is non-negotiable. The (S) and (R) enantiomers have identical physical properties in an achiral environment but separate on chiral stationary phases (CSPs).

Validated HPLC Method

This method separates the (S)-enantiomer from the (R)-antipode and the diketone precursor.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) |

| Ratio | 90 : 10 (v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 210 nm or 254 nm |

| Elution Order | Typically (R) elutes first, followed by (S) (Must verify with standards) |

| Resolution (Rs) | > 2.0 required for quantitative impurity analysis |

Acceptance Criteria:

-

Enantiomeric Excess (ee): NLT (Not Less Than) 99.0%.

-

Chemical Purity: NLT 98.0%.

Impact on Downstream Processing

Why is 99.0% ee insufficient? Why do we target 99.5%+? In the synthesis of statins, the "Purification Penalty" is severe. If the (S)-intermediate contains 1% of the (R)-impurity, the subsequent Paal-Knorr condensation and deprotection steps will carry this impurity forward.

-

Diastereomer Formation: The (R)-impurity will likely form a diastereomer of the final drug (e.g., the 3R,5S epimer if the target is 3R,5R).

-

Separation Difficulty: Enantiomers (R vs S) are hard to separate, but diastereomers (SR vs RR) are also chemically very similar. Removing 1% of a diastereomer from the final API often requires multiple recrystallizations, reducing overall yield by 10-20%.

Visualization: The Impurity Cascade

Caption: Propagation of chiral impurities. A 1% impurity at the start can result in a diastereomeric impurity in the final API that is difficult to purge.

Regulatory & Safety Context

The control of this intermediate falls under ICH Q3A (Impurities in New Drug Substances) and ICH Q6A (Specifications) .

-

Qualification Threshold: If the chiral impurity (the R-isomer in an S-process, or vice versa) exceeds 0.15% in the final API, it must be qualified (toxicologically tested).

-

Process Control: Regulators expect the starting material (this intermediate) to have strict enantiomeric controls so that the final API testing is not the primary control point for chirality ("Quality by Design").

-

Safety: Statins are highly stereospecific inhibitors of HMG-CoA reductase. The wrong enantiomer is typically less active (reducing efficacy) or could theoretically interact with off-target enzymes (increasing toxicity).

References

-

Ma, X. et al. (2010). Efficient enzymatic preparation of (3R,5R)-tert-butyl 6-cyano-3,5-dihydroxyhexanoate. Applied Microbiology and Biotechnology. Link

-

ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[5][6] International Council for Harmonisation.[6][7] Link

-

BenchChem. Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.Link

-

PatSnap. Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate (Patent Analysis).Link

-

YMC Co., Ltd. Method Development for Chiral Separation using Polysaccharide Columns.Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Biological preparation method of 6-cyano-(3R, 5R)-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikev.org [ikev.org]

- 6. tasianinch.com [tasianinch.com]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

Technical Guide: Function & Manipulation of the Cyano Moiety in Atorvastatin Side Chain Synthesis

Topic: Function of the cyano group in atorvastatin side chain synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the industrial synthesis of Atorvastatin Calcium (Lipitor®), the cyano group (–C≡N) functions as a critical latent amine equivalent . Its strategic incorporation into the chiral side chain precursors (specifically ATS-8) allows for the chemoselective construction of the delicate 3,5-dihydroxyheptanoate pharmacophore before the reactive primary amine is generated. This guide dissects the "Nitrile Route," detailing the cyano group's role in biocatalytic installation, chain elongation, and its ultimate reduction to the primary amine required for the Paal-Knorr condensation.

Strategic Role of the Cyano Group

The cyano group is not merely a structural placeholder; it is a process-enabling functional group selected for three specific physicochemical properties:

Orthogonality in Claisen Condensation

The synthesis requires extending the carbon chain of the chiral building block (e.g., ethyl (R)-4-cyano-3-hydroxybutyrate) using tert-butyl acetate.

-

The Problem: If a primary amine were present at this stage, it would compete as a nucleophile, leading to polymerization or amide formation.

-

The Cyano Solution: The nitrile is inert to the strong bases (e.g., Lithium diisopropylamide or Magnesium enolates) used in the Claisen condensation, allowing the formation of the

-keto ester without side reactions.

Biocatalytic Accessibility

Modern "Green-by-Design" routes utilize Haloheightrin Dehalogenase (HHDH) to install the cyano group.[1] This enzyme catalyzes the nucleophilic displacement of a chloride with cyanide under neutral aqueous conditions, a transformation that is difficult to achieve chemically without racemization or elimination.

Precursor to the Paal-Knorr Linker

The final assembly of Atorvastatin involves a Paal-Knorr condensation between a 1,4-diketone (the pyrrole core precursor) and a primary amine.[2] The cyano group serves as the masked form of this amine (

Detailed Synthetic Workflow: The "Nitrile Route"

The synthesis revolves around the transformation of the key intermediate ATS-8 to ATS-9 .

Phase 1: Biocatalytic Installation (The HHDH Reaction)

-

Substrate: (S)-ethyl-4-chloro-3-hydroxybutyrate.[1]

-

Mechanism: The enzyme facilitates the ring-closure to an epoxide intermediate, followed by regioselective ring-opening with cyanide (

). -

Outcome: Formation of ethyl (R)-4-cyano-3-hydroxybutyrate with >99% e.e.[1][3]

Phase 2: Chain Elongation & Stereocontrol

The cyano-hydroxy ester is reacted with tert-butyl acetate (Claisen condensation) to form the

-

Protection: The diol is protected as an acetonide (isopropylidene acetal) to yield ATS-8 .

Phase 3: The "Switch" – Nitrile Reduction

This is the defining function of the cyano group. ATS-8 is subjected to catalytic hydrogenation.

-

Reaction:

-

Catalyst: Raney Nickel or Cobalt is preferred to prevent racemization or ring opening of the dioxane.

-

Product: ATS-9 (The chiral amine linker).

Phase 4: Paal-Knorr Convergence

ATS-9 reacts with the atorvastatin 1,4-diketone core. The primary amine attacks the carbonyls, closing the pyrrole ring and attaching the fully formed chiral side chain.

Visualization of the Pathway

Caption: The "Nitrile Route" workflow illustrating the transformation of the cyano group from installation to amine conversion.

Experimental Protocols

Protocol A: Biocatalytic Cyanation (HHDH)

This protocol describes the green synthesis of the hydroxynitrile intermediate.[1]

-

Reagents: Ethyl (S)-4-chloro-3-hydroxybutyrate (100 mM), Sodium Cyanide (150 mM, 1.5 eq), HHDH Enzyme preparation.

-

Buffer System: Phosphate buffer (100 mM, pH 7.5).

-

Procedure:

-

Charge the reactor with buffer and maintain temperature at 25°C.

-

Add the HHDH enzyme and stir gently to dissolve.

-

Add the substrate and initiate the reaction by adding NaCN solution (caution: maintain pH >7 to prevent HCN gas evolution).

-

Monitor reaction via GC/HPLC. The enzyme catalyzes the epoxide formation and subsequent ring opening by cyanide.

-

-

Workup: Extract with ethyl acetate. The product, ethyl (R)-4-cyano-3-hydroxybutyrate, is obtained in >95% yield and >99% e.e.[1][3]

Protocol B: Catalytic Hydrogenation of ATS-8 to ATS-9

This step converts the latent cyano group into the active amine linker.

-

Substrate: ATS-8 (tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate).

-

Catalyst: Raney Nickel (activated).

-

Solvent: Methanol saturated with Ammonia (to suppress secondary amine formation).

-

Conditions:

-

Pressure: 50–100 psi

. -

Temperature: 30–40°C.

-

-

Procedure:

-

Load ATS-8 and methanol/ammonia into a high-pressure hydrogenation autoclave.

-

Add Raney Nickel (approx. 10-20% w/w).

-

Purge with

, then pressurize with -

Stir vigorously for 6–12 hours.

-

-

Validation: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹ in IR) and appearance of the amine.

-

Yield: Typically >90%. The product ATS-9 is unstable and is often used immediately or stored as a salt.

Data Summary: Comparison of Side Chain Strategies

| Feature | Nitrile Route (Cyano) | Azide Route | Direct Amine Route |

| Safety | Moderate (Requires Cyanide/HCN control) | Low (Explosion hazard with azides) | High |

| Atom Economy | High (Direct displacement) | Moderate | Low (Requires heavy protecting groups) |

| Stability | High (Stable to base/reduction) | Moderate (Light sensitive) | Low (Amine interferes with Claisen) |

| Stereocontrol | Excellent (via Biocatalysis) | Good | Variable |

| Industrial Scalability | Preferred (Robust intermediates) | Limited | Limited |

References

-

Ma, S. K., et al. (2010). "Green-by-Design Biocatalytic Process for Atorvastatin Intermediate." Royal Society of Chemistry.

-

Li, S. F., et al. (2024).[4] "Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates." Current Pharmaceutical Analysis.

-

PubChem. (2025).[5][6] "Compound Summary: tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (ATS-8)." National Library of Medicine.

-

Tao, J., et al. (2002). "Biocatalysis for the Development of Green Chemical Processes." Journal of the American Chemical Society.

-

Google Patents. (2019). "CN109503542B: Atorvastatin calcium intermediate and preparation method."[7][8]

Sources

- 1. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [edgccjournal.org]

- 5. 1,1-Dimethylethyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C14H23NO4 | CID 2734287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C14H27NO4 | CID 2734288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102766072A - Method for preparing atorvastatin calcium chiral side chain - Google Patents [patents.google.com]

- 8. CN109503542B - Atorvastatin calcium intermediate and preparation method and application thereof - Google Patents [patents.google.com]

Review of Synthetic Pathways to Statin Side Chains: A Technical Guide

Executive Summary

The pharmacophore responsible for the HMG-CoA reductase inhibitory activity of "super-statins" (e.g., Rosuvastatin, Atorvastatin, Pitavastatin) is a specific (3R,5R)-3,5-dihydroxyheptanoic acid moiety.[1] The stereochemical purity of this side chain is non-negotiable; the 3R,5R configuration is essential for binding to the catalytic domain of the enzyme.

This guide reviews the two dominant synthetic paradigms for constructing this chiral architecture: the Biocatalytic DERA Pathway (Green/Industrial Standard) and the Chemical Stereoselective Reduction (Narasaka-Prasad/Noyori). We prioritize mechanistic causality and scalable protocols over historical surveys.

Part 1: The Pharmacophore & Retrosynthetic Logic

The target is the syn-1,3-diol motif.[2] Retrosynthetically, this can be disconnected into three major precursors.

Diagram 1: Retrosynthetic Analysis of Statin Side Chains

Caption: Retrosynthetic disconnection of the statin pharmacophore showing the three primary synthetic entry points.

Part 2: Biocatalytic Approaches (The Industrial Standard)

The use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) has revolutionized statin synthesis. Unlike chemical methods requiring cryogenic conditions, DERA operates in aqueous media at ambient temperature.

The Mechanism: Sequential Aldol Addition

DERA catalyzes a tandem aldol reaction. It accepts two molecules of acetaldehyde (donor) and one acceptor aldehyde (e.g., chloroacetaldehyde or N-protected amino aldehydes).

-

First Aldol: Acetaldehyde enamine attacks the acceptor aldehyde

(S)-3-hydroxyaldehyde. -

Second Aldol: A second acetaldehyde attacks the intermediate

3,5-dihydroxy product. -

Cyclization: Spontaneous formation of the stable lactol (hemiacetal).

Expert Insight: The critical process parameter (CPP) here is substrate tolerance . Wild-type DERA is easily deactivated by high concentrations of acetaldehyde (covalent modification of lysine residues). Modern industrial processes (e.g., Codexis, DSM) use evolved variants (DERA-mutants) capable of tolerating >300 mM acetaldehyde.

Diagram 2: DERA Catalytic Cycle

Caption: The tandem aldol addition mechanism catalyzed by DERA, leading to the cyclic lactol precursor.[3]

Part 3: Chemical Stereoselective Reduction

When biocatalysis is not feasible (e.g., specific non-natural side chains), chemical synthesis relies on 1,3-syn-selective reduction .

The Narasaka-Prasad Reduction

This is the "gold standard" for converting

-

Reagents:

(Diethylmethoxyborane) or -

Mechanism:

-

Chelation: The boron reagent coordinates with both the C3-carbonyl and the C5-hydroxyl group.

-

Geometry: This forms a rigid 6-membered chair-like transition state.

-

Hydride Attack: Borohydride attacks from the less hindered face (intermolecular delivery), strictly enforcing the syn stereochemistry.

-

-

Trustworthiness Check: You must perform an oxidative workup (H₂O₂/NaOH) to break the stable boron-diol chelate. Failure to do this results in low isolated yields of the diol.

Diagram 3: Narasaka-Prasad Chelation Model

Caption: The boron-mediated chelation control ensures intermolecular hydride delivery yields the syn-diol.

Part 4: Comparative Analysis

| Feature | Biocatalysis (DERA) | Narasaka-Prasad Reduction | Asymmetric Hydrogenation (Noyori) |

| Precursor | Acetaldehyde + Chloroacetaldehyde | ||

| Key Reagent | DERA Aldolase (Enzyme) | Ru-BINAP / | |

| Conditions | Aqueous, pH 7, 25-35°C | THF/MeOH, -78°C (Cryogenic) | High Pressure |

| Stereoselectivity | >99% ee, >98% de | >98% syn-diastereoselectivity | >98% ee (via DKR) |

| Scalability | High (Flow chemistry compatible) | Moderate (Cryogenic limits) | High (Industrial batch) |

| Green Factor | Excellent (Water, renewable) | Poor (Boron waste, solvents) | Good (Atom economy) |

Part 5: Detailed Experimental Protocols

Protocol A: Enzymatic Synthesis of Lactol (DERA Route)

Source: Adapted from MDPI 2020 and standard Codexis patents.

Reagents:

-

Phosphate buffer (0.1 M, pH 7.5)

-

Chloroacetaldehyde (Acceptor)

-

DERA (lyophilized powder or immobilized)

Workflow:

-

Buffer Prep: Prepare 100 mL of 0.1 M phosphate buffer. Adjust pH to 7.5 exactly. Why: DERA activity drops sharply below pH 6.5 and above 8.0.

-

Substrate Addition: Add Chloroacetaldehyde (50 mmol) to the buffer.

-

Enzyme Loading: Add DERA catalyst (loadings vary by activity, typically 10-20 kU/L).

-

Controlled Feed: Syringe pump addition of Acetaldehyde (100 mmol, 2 eq) over 6 hours. Causality: Slow addition prevents substrate inhibition and enzyme deactivation.

-

Incubation: Stir at 30°C for 12-16 hours. Monitor consumption of chloroacetaldehyde by GC or TLC.

-

Workup: Saturate solution with NaCl (salting out) and extract with Ethyl Acetate (3x).

-

Purification: Concentrate organic layer. The resulting lactol is often used directly in the next oxidation step (e.g., with

or enzymatically) to form the lactone.

Protocol B: Narasaka-Prasad Syn-Reduction

Source: Validated against standard procedures (Tetrahedron 1984, 40, 2233).

Reagents:

- -Hydroxy ketone substrate (1.0 eq)

-

Dry THF and Methanol

-

Diethylmethoxyborane (

) (1.1 eq, 1M in THF) -

Sodium Borohydride (

) (1.1 eq) -

Hydrogen Peroxide (30%)

Workflow:

-

Complexation: Dissolve substrate in dry THF/MeOH (4:1 ratio) under Argon. Cool to -78°C .

-

Chelation: Add

dropwise. Stir for 30 mins at -78°C. Causality: This time is required to form the stable boron-chelate chair complex. -

Reduction: Add

in one portion. Stir at -78°C for 3-5 hours. Monitor by TLC. -

Quench: Add acetic acid at -78°C to destroy excess hydride.

-

Oxidative Workup (CRITICAL): Warm to room temperature. Add buffer (pH 7) and 30%

. Stir for 1 hour. Causality: This oxidizes the C-B bonds, releasing the free 1,3-diol from the boronate ester. -

Extraction: Extract with Ethyl Acetate. The product will be the syn-1,3-diol.

References

-

DERA in Flow: Synthesis of a Statin Side Chain Precursor . MDPI Processes, 2020. Link

-

Stereoselective reduction of beta-hydroxyketones to 1,3-diols . Tetrahedron, 1984.[6] (The original Narasaka-Prasad paper). Link

-

Asymmetric Hydrogenation . Nobel Lecture by Ryoji Noyori, 2001.[7] Link

-

Biocatalytic Routes to Statin Side Chains . Organic Process Research & Development, 2006.[6] Link

-

Industrial Synthesis of Atorvastatin . BenchChem Technical Guide. Link

Sources

- 1. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs | MDPI [mdpi.com]

- 7. nobelprize.org [nobelprize.org]

Application Note: A Chemoenzymatic Protocol for the Enantioselective Synthesis of (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

Abstract

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate is a high-value chiral building block, primarily utilized as a key intermediate in the synthesis of the side chain of market-leading statin drugs like atorvastatin and rosuvastatin.[1][2] The precise stereochemistry of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[3] This application note provides a detailed protocol for the enantioselective synthesis of the (S)-enantiomer via a robust and scalable chemoenzymatic approach. We focus on the asymmetric reduction of a prochiral dioxo precursor, catalyzed by an alcohol dehydrogenase, a method that offers significant advantages over traditional chemical routes by operating under mild, environmentally benign conditions with exceptional stereocontrol.[4][5] This guide is intended for researchers in medicinal chemistry, process development, and pharmaceutical manufacturing.

Introduction and Scientific Principle

The synthesis of complex chiral molecules, particularly for pharmaceuticals, demands methodologies that are not only efficient and high-yielding but also highly stereoselective. The 3,5-dihydroxy acid side chain is the pharmacophore common to all statins, and its stereochemical integrity is paramount for inhibiting the HMG-CoA reductase enzyme.[2][6]

Traditional chemical synthesis of intermediates like tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate often involves the use of strong, non-selective reducing agents or requires harsh reaction conditions, such as cryogenic temperatures and hazardous reagents like lithium diisopropylamide, which can be difficult to scale and pose significant safety and environmental challenges.[1][7]

Biocatalysis presents a powerful alternative. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are exquisite catalysts for the asymmetric reduction of ketones to chiral alcohols.[5] The core of this protocol is the highly regio- and enantioselective reduction of the C3-ketone of tert-butyl 6-cyano-3,5-dioxohexanoate. This transformation is catalyzed by an (S)-selective alcohol dehydrogenase, such as the well-characterized ADH from Lactobacillus brevis (LBADH).[4]

The catalytic cycle relies on a hydride transfer from the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor to the ketone substrate within the enzyme's chiral active site. Due to the high cost of the cofactor, a commercially viable process necessitates an efficient in situ cofactor regeneration system. This is typically achieved by coupling the primary reaction with a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose, thereby reducing NADP⁺ back to its active NADPH form.[8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butyl 6-cyano-3,5-dioxohexanoate | ≥95% | Various | Substrate for the reaction. |

| Alcohol Dehydrogenase (Lactobacillus brevis) | Recombinant | Various | (S)-selective biocatalyst. |

| Glucose Dehydrogenase (GDH) | Recombinant | Various | For cofactor regeneration. |

| β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) | ≥98% | Sigma-Aldrich | Oxidized cofactor. |

| D-(+)-Glucose | Reagent | Sigma-Aldrich | Co-substrate for regeneration. |

| Potassium Phosphate Buffer (pH 6.5) | 100 mM | In-house prep. | Reaction medium. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep. | For quenching. |

| Brine (Saturated NaCl) | ACS Grade | In-house prep. | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography. |

Detailed Experimental Protocol

3.1. Preparation of the Reaction Medium

-

Prepare 500 mL of a 100 mM potassium phosphate buffer solution.

-

Adjust the pH of the buffer to 6.5 using 1 M KOH or 1 M H₃PO₄ as required.

-

Degas the buffer by sparging with nitrogen for 15-20 minutes to minimize oxidation of the enzyme.

3.2. Biocatalytic Reduction Procedure

-

To a 250 mL jacketed glass reactor equipped with a pH probe, overhead stirrer, and nitrogen inlet, add 100 mL of the prepared pH 6.5 potassium phosphate buffer.

-

Maintain the internal temperature at 30 °C using a circulating water bath.

-

With gentle stirring (approx. 150 rpm), add D-(+)-glucose (5.4 g, 30 mmol, 1.5 eq). Stir until fully dissolved.

-

Add NADP⁺ sodium salt (38 mg, ~0.05 mmol).

-

Add Glucose Dehydrogenase (GDH) (approx. 2000 units).

-

Add the (S)-selective Alcohol Dehydrogenase from Lactobacillus brevis (LBADH) (approx. 2000 units). Allow the enzymes to dissolve for 10 minutes.

-

In a separate vial, dissolve tert-butyl 6-cyano-3,5-dioxohexanoate (4.5 g, 20 mmol) in 5 mL of DMSO to create a stock solution.

-

Rationale: The substrate has limited aqueous solubility. Using a small amount of a water-miscible co-solvent prevents substrate precipitation and improves bioavailability for the enzyme.

-

-

Slowly add the substrate stock solution to the reactor over 30 minutes using a syringe pump.

-

Increase stirring to 300 rpm and monitor the reaction progress.

3.3. Reaction Monitoring

-

Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture every hour.

-